molecular formula C25H21FN2O5S B2636756 2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866808-55-1

2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2636756
M. Wt: 480.51
InChI Key: WSJBZYSGRMFGPX-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H21FN2O5S and its molecular weight is 480.51. The purity is usually 95%.
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Scientific Research Applications

Matrix Metalloprotease-13 Targeting for Osteoarthritis

A study explored the potential of various chemical compounds in targeting Matrix Metalloproteinases (MMPs) and ADAMTSs, crucial in the progression of osteoarthritis. One such compound, 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl) acetamide, demonstrated promising results. It significantly reduced MMP13 mRNA expression in IL-1β-induced chondrosarcoma cells without causing serious cytotoxicity. Furthermore, it attenuated ERK- and p-38-phosphorylation as well as JNK phosphorylation. When combined with low-dose betamethasone, it notably reduced both MMP13 and ADAMTS9 mRNA expression, suggesting its potential in attenuating matrix-degrading enzymes in early osteoarthritis-affected joints (Inagaki et al., 2022).

Cytotoxic Activity in Cancer Cell Lines

Sulfonamide derivatives, including compounds related to 2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide, have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. One study demonstrated that specific compounds in this category showed potent cytotoxic activity against breast and colon cancer cell lines, indicating their potential in cancer treatment (Ghorab et al., 2015).

Structural Studies and Properties of Amide Derivatives

Research on amide-containing isoquinoline derivatives revealed interesting structural aspects and properties. For instance, certain compounds formed gels or crystalline salts upon treatment with mineral acids. These compounds also demonstrated unique fluorescence properties, with some showing stronger fluorescence emission at lower wavelengths compared to their parent compounds. These findings highlight the diverse structural and functional properties of these compounds, which could have implications in material science and fluorescence-based applications (Karmakar et al., 2007).

Enzyme Inhibitory Activities and Molecular Docking

Compounds related to 2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide have been synthesized and analyzed for their enzyme inhibitory activities. A study focusing on various synthesized compounds revealed their potential inhibitory effects on enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Molecular docking and structure-activity relationship studies provided insights into the binding modes of these compounds against the studied enzymes, further affirming their potential in pharmaceutical applications (Virk et al., 2018).

properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O5S/c1-16-3-12-22-21(13-16)25(30)23(34(31,32)20-10-4-17(26)5-11-20)14-28(22)15-24(29)27-18-6-8-19(33-2)9-7-18/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJBZYSGRMFGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

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